8-Fluoro-5-oxa-2-azaspiro[3.5]nonane
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Overview
Description
8-Fluoro-5-oxa-2-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The process involves several steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their activity. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: Similar in structure but lacks the fluorine atom, which may affect its reactivity and applications.
8-oxa-5-azaspiro[3.5]nonane: Another spirocyclic compound with different substituents, leading to variations in its chemical behavior and uses.
2-Oxa-7-azaspiro[3.5]nonane:
Uniqueness
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in medicinal chemistry and materials science, where such characteristics are often desired .
Properties
Molecular Formula |
C7H12FNO |
---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
8-fluoro-5-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H12FNO/c8-6-1-2-10-7(3-6)4-9-5-7/h6,9H,1-5H2 |
InChI Key |
XGBSCOGEOLOYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1F)CNC2 |
Origin of Product |
United States |
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